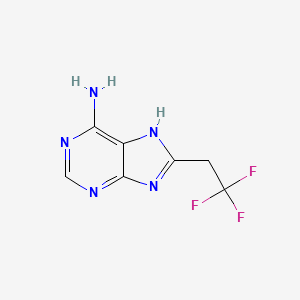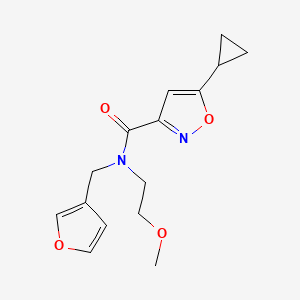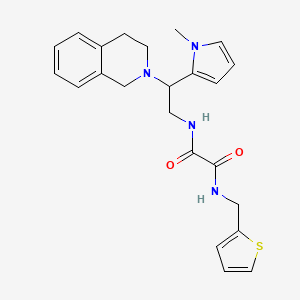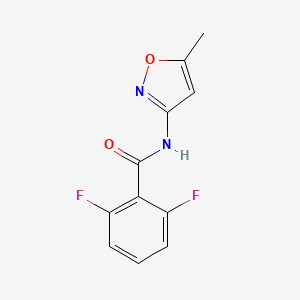![molecular formula C16H12N6O B2472266 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 1081125-60-1](/img/structure/B2472266.png)
2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” is a complex organic compound that contains several heterocyclic moieties, including a 1,2,3-triazole ring and a 1,3,4-oxadiazole ring . These types of compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, the synthesis of 1,2,3-triazole derivatives can be achieved using various methods such as the Huisgen cycloaddition, which is a [3+2] cycloaddition reaction between an azide and an alkyne . The synthesis of 1,3,4-oxadiazole derivatives can also be achieved through several methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” is characterized by the presence of a 1,2,3-triazole ring and a 1,3,4-oxadiazole ring. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The 1,3,4-oxadiazole ring is a five-membered heterocycle containing three carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” would largely depend on the specific conditions and reagents used. For instance, 1,2,3-triazole derivatives can undergo various reactions such as N-alkylation, N-arylation, and S-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” would depend on its specific structure. For instance, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Derivatives : A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds related to 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, have been synthesized. These compounds were characterized using IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antimicrobial Activities : Research on similar compounds has demonstrated good or moderate antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Chemical Reactions and Properties
Synthesis of Bicyclic and Monocyclic Derivatives : Studies have shown the successful synthesis of various bicyclic 1,2,4-triazolo and 1,3,4-thiadiazole derivatives from compounds structurally related to 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, providing insights into the chemical reactivity and potential applications of these heterocyclic systems (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).
Synthesis of Oxadiazole Derivatives : Further research has been conducted on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating the versatility of these compounds in generating various derivatives with potential biological activities (Redda & Gangapuram, 2007).
Applications in Catalysis and Coordination Chemistry
Catalysis and Complex Formation : Studies on substituted 1,2,3-triazoles and their use in forming palladium(II) complexes highlight the potential application of similar compounds in catalysis and coordination chemistry, offering a pathway for green chemistry solutions (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Synthesis of Coordination Polymers : The synthesis and characterization of coordination polymers based on new ligands structurally similar to 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, and their emission properties, have been studied. This research contributes to the understanding of the use of such compounds in developing new materials with specific properties (Jin, You, & Ma, 2019).
Mechanism of Action
Target of Action
It’s known that similar compounds with a triazole moiety can interact with various targets . For instance, some triazole derivatives have been found to interact with β-tubulin .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
For instance, some triazole derivatives have been found to inhibit tubulin polymerization .
Pharmacokinetics
It’s known that similar compounds with a triazole moiety have shown various biological activities , suggesting that they have favorable ADME properties.
Result of Action
Similar compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
The future directions for “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” could involve further exploration of its biological activities and potential applications in medicine. For instance, there is an ongoing interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis of new 1,2,3-triazole and 1,3,4-oxadiazole derivatives could be explored to develop more effective and potent drugs .
properties
IUPAC Name |
2-(5-methyl-1-phenyltriazol-4-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-11-14(18-21-22(11)12-7-3-2-4-8-12)16-20-19-15(23-16)13-9-5-6-10-17-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAZOGMATUNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)
![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)



![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)
![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)
![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)
![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)

